An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5)
An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid, with the CAS registry number 4771-47-5, is a key aromatic organic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and a chlorine atom, imparts a unique reactivity profile that is highly valued in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Chloro-2-nitrobenzoic acid, with a focus on its relevance to pharmaceutical and agrochemical research and development.
Physicochemical and Spectroscopic Properties
3-Chloro-2-nitrobenzoic acid is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄ClNO₄ | [1][3][4][5][6][7] |
| Molecular Weight | 201.56 g/mol | [3][4][6][8] |
| Melting Point | 233-242 °C | [1] |
| 237-239 °C (lit.) | [3][8] | |
| 234°C to 240°C | [5] | |
| Boiling Point | 365.6 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Solubility | Soluble in Methanol | |
| Flash Point | 174.9 ± 23.7 °C | [3] |
| InChI Key | VCHSXYHBMFKRBK-UHFFFAOYSA-N | [3][6][8][9] |
| SMILES | O=C(O)c1cccc(Cl)c1[O-] | [3][4][8] |
Spectroscopic Data
The structural features of 3-Chloro-2-nitrobenzoic acid give rise to a characteristic spectroscopic fingerprint.
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Infrared (IR) Spectroscopy : The IR spectrum displays a strong absorption band for the carboxylic acid C=O group around 1710 cm⁻¹.[10] Asymmetric and symmetric vibrations of the NO₂ group are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[10] The C-Cl stretching vibration is typically found around 730 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR data in DMSO-d₆ has been reported.[9]
-
Mass Spectrometry : The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[9]
Synthesis and Reactivity
Synthesis
Two primary synthetic routes to 3-Chloro-2-nitrobenzoic acid have been reported:
-
Nitration of 3-chlorobenzoic acid : This involves the electrophilic aromatic substitution of 3-chlorobenzoic acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Chlorination of 2-nitrobenzoic acid : This route involves the electrophilic aromatic substitution of 2-nitrobenzoic acid with a chlorinating agent.[1]
The choice of synthetic route can be influenced by the availability of starting materials and the desired regioselectivity.
Caption: Key application areas of 3-Chloro-2-nitrobenzoic Acid.
Safety and Handling
3-Chloro-2-nitrobenzoic acid is considered a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear protective gloves, eye protection (such as chemical safety goggles), and a dust mask (type N95 or equivalent). [8][11][12]* Handling : Avoid breathing dust and ensure adequate ventilation. [11][12]Minimize dust generation and accumulation. [12]* Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container. [11][12]* Incompatibilities : It is incompatible with strong oxidizing agents and strong bases. [7][11]* Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. [7] In case of accidental exposure, it is crucial to follow standard first-aid measures. [12]For spills, the material should be swept up or vacuumed and placed into a suitable disposal container. [12]
Experimental Protocols
Esterification of 3-Chloro-2-nitrobenzoic Acid
This protocol describes a general procedure for the synthesis of a methyl ester derivative.
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
To a solution of 3-Chloro-2-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-2-nitrobenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
3-Chloro-2-nitrobenzoic acid is a fundamentally important chemical intermediate with a well-defined set of properties and a versatile reactivity profile. Its utility in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors, underscores its significance in modern chemical research and development. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective and responsible use in the laboratory and in industrial applications.
References
-
Chemsrc. (2025). 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5): Properties and Uses. Retrieved from [Link]
-
SciELO. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). Retrieved from [Link]
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SciELO. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2- nitrobenzoates of Co(II), Ni(II), and Cu(II). Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Chloro-2-nitrobenzoic acid, 97%. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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